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Compound of Interest

Compound Name: Aniline, 5-tert-pentyl-2-phenoxy-

Cat. No.: B11958710

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 5-
tert-pentyl-2-phenoxyaniline, a substituted diphenyl ether aniline derivative of interest in
medicinal chemistry and materials science. The guide provides a comparative analysis of the
classical Ullmann condensation and the modern Buchwald-Hartwig amination routes, complete
with detailed experimental protocols, tabulated quantitative data, and process visualizations to
aid in laboratory-scale synthesis.

Executive Summary

The synthesis of 5-tert-pentyl-2-phenoxyaniline can be effectively achieved through two distinct
and viable pathways. The first is a classical approach utilizing an Ullmann condensation to form
the key C-O ether bond, followed by a nitro group reduction. The second, a more contemporary
method, employs a palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond
formation. Both routes offer distinct advantages and disadvantages in terms of reaction
conditions, catalyst systems, and substrate scope. This guide will provide the necessary details
for the successful execution of either synthetic strategy.

Physicochemical Properties of 5-tert-pentyl-2-
phenoxyaniline
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Property Value

CAS Number 70289-36-0[1]

Molecular Formula C17H21NO[1]

Molecular Weight 255.35 g/mol [1]

Appearance Not specified (likely an oil or low-melting solid)
Boiling Point 353.7 °C at 760 mmHg

Density 1.04 g/cm3

Flash Point 155.4 °C

Vapor Pressure 3.53E-05 mmHg at 25°C

Synthetic Pathways

Two principal retrosynthetic disconnections for 5-tert-pentyl-2-phenoxyaniline are considered:
one severing the C-O bond of the diphenyl ether and the other breaking the C-N bond of the
aniline. These lead to the Ullmann condensation and Buchwald-Hartwig amination pathways,
respectively.

Pathway 1: Ullmann Condensation Route

This pathway involves the formation of the phenoxy ether linkage via a copper-catalyzed
nucleophilic aromatic substitution (Ullmann condensation), followed by the reduction of a nitro
group to the target aniline. This classical approach is often favored for its cost-effectiveness,
though it may require harsh reaction conditions.[2] The electron-withdrawing nitro group ortho
to the leaving group facilitates the nucleophilic substitution.
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Caption: Ullmann condensation pathway for 5-tert-pentyl-2-phenoxyaniline synthesis.
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Pathway 2: Buchwald-Hartwig Amination Route

This modern approach relies on a palladium-catalyzed cross-coupling reaction to form the C-N
bond. This method generally offers milder reaction conditions, higher functional group
tolerance, and often better yields compared to the classical Ullmann-type reactions.[3] The
synthesis of the requisite precursors, 1-bromo-2-phenoxybenzene and 4-tert-pentylaniline, is

also considered.
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Caption: Buchwald-Hartwig amination pathway for 5-tert-pentyl-2-phenoxyaniline synthesis.

Experimental Protocols
Pathway 1: Ullmann Condensation Route

Step 1: Nitration of tert-pentylbenzene to 4-tert-pentyl-1-nitrobenzene

e Procedure: To a stirred mixture of concentrated sulfuric acid (35 mL) and concentrated nitric
acid (25 mL), cooled to 0-5 °C in an ice-salt bath, add tert-pentylbenzene (0.2 mol) dropwise
over 1 hour. Maintain the temperature below 10 °C during the addition. After the addition is
complete, continue stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room
temperature and stir for an additional 4 hours. Carefully pour the reaction mixture onto
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crushed ice (200 g) with vigorous stirring. The crude product will separate as an oil. Extract
the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with

water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate,
filter, and remove the solvent under reduced pressure to yield 4-tert-pentyl-1-nitrobenzene.

Step 2: Bromination of 4-tert-pentyl-1-nitrobenzene to 1-bromo-2-nitro-4-tert-pentylbenzene

e Procedure: To a solution of 4-tert-pentyl-1-nitrobenzene (0.1 mol) in concentrated sulfuric
acid (50 mL), add N-bromosuccinimide (NBS) (0.11 mol) in portions over 30 minutes at room
temperature. Stir the mixture for 24 hours. Pour the reaction mixture onto ice water. The
precipitated solid is collected by filtration, washed thoroughly with water until the washings
are neutral, and then dried. Recrystallization from ethanol affords pure 1-bromo-2-nitro-4-

tert-pentylbenzene.
Step 3: Ullmann Condensation of 1-bromo-2-nitro-4-tert-pentylbenzene with Phenol

e Procedure: A mixture of 1-bromo-2-nitro-4-tert-pentylbenzene (0.05 mol), phenol (0.06 mol),
anhydrous potassium carbonate (0.075 mol), and copper(l) iodide (0.005 mol) in N,N-
dimethylformamide (DMF) (100 mL) is heated at 150 °C for 12 hours under a nitrogen
atmosphere. After cooling to room temperature, the reaction mixture is poured into water and
extracted with ethyl acetate. The combined organic extracts are washed with 1 M NaOH
solution to remove excess phenol, followed by water and brine. The organic layer is dried
over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified
by column chromatography (silica gel, hexane-ethyl acetate) to give 2-nitro-4-tert-pentyl-1-
phenoxybenzene.

Step 4: Reduction of 2-nitro-4-tert-pentyl-1-phenoxybenzene

e Procedure: To a solution of 2-nitro-4-tert-pentyl-1-phenoxybenzene (0.04 mol) in ethanol
(100 mL), add tin(Il) chloride dihydrate (0.12 mol) and concentrated hydrochloric acid (20
mL). Heat the mixture at reflux for 4 hours. After cooling, the reaction mixture is made
alkaline by the careful addition of a concentrated sodium hydroxide solution. The resulting
mixture is extracted with ethyl acetate. The organic layer is washed with water and brine,
dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue
is purified by column chromatography to yield 5-tert-pentyl-2-phenoxyaniline.
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Pathway 2: Buchwald-Hartwig Amination Route

Step 1: Synthesis of 4-tert-pentylaniline

e Procedure: The synthesis follows a two-step process starting with the nitration of tert-
pentylbenzene as described in Pathway 1, Step 1. The resulting 4-tert-pentyl-1-nitrobenzene
(0.1 mol) is dissolved in ethanol (200 mL) in a hydrogenation vessel. Palladium on carbon
(10% Pd/C, 1 g) is added, and the mixture is hydrogenated at 50 psi of Hz for 4 hours. The
catalyst is then removed by filtration through Celite, and the solvent is evaporated under
reduced pressure to give 4-tert-pentylaniline, which can be used without further purification.

Step 2: Synthesis of 1-bromo-2-phenoxybenzene

e Procedure: A detailed, multi-step synthesis for this precursor is beyond the scope of this
guide. However, it is commercially available or can be synthesized via methods such as the
Ulimann condensation of 2-bromophenol with bromobenzene or the diazotization of 2-
phenoxyaniline followed by a Sandmeyer reaction with CuBr.

Step 3: Buchwald-Hartwig Amination

e Procedure: To an oven-dried Schlenk tube, add Pdz(dba)s (0.001 mol), Xantphos (0.0024
mol), and sodium tert-butoxide (0.14 mol). The tube is evacuated and backfilled with argon.
Add a solution of 1-bromo-2-phenoxybenzene (0.1 mol) and 4-tert-pentylaniline (0.12 mol) in
anhydrous toluene (100 mL). The reaction mixture is heated at 100 °C for 24 hours. After
cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a
pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium
sulfate, and concentrated. The crude product is purified by column chromatography to afford

5-tert-pentyl-2-phenoxyaniline.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Ullmann Condensation Pathway
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. Key Temp. . .
Step Reaction Solvent Time (h) Yield (%)
Reagents (°C)
o HNOs,
1 Nitration - 0-25 6 ~85
H2S0a4
Brominatio NBS,
2 H2S0a4 25 24 ~70
n H2S0a4
Ullmann
~ Phenol,
3 Condensati DMF 150 12 60-75
K2COs3, Cul
on
] SnClz2-2H:z
4 Reduction Ethanol 78 4 ~80
O, HCI

Table 2: Reaction Conditions and Yields for Buchwald-Hartwig Amination Pathway

Reactio  Catalyst Temp. . Yield
Step Base Solvent Time (h)
n System (°C) (%)
o HNOs3,
la Nitration - - 0-25 6 ~85
H2S0a4
Reductio 10%
1b Ethanol 25 4 >95
n Pd/C, H2
o Pdz(dba)
Aminatio
2 3, NaOtBu Toluene 100 24 75-90
n
Xantphos
Conclusion

Both the Ullmann condensation and Buchwald-Hartwig amination pathways provide viable
routes to 5-tert-pentyl-2-phenoxyaniline. The choice of method will depend on the specific
requirements of the researcher, including precursor availability, desired scale, and tolerance for
specific reaction conditions. The Ullmann route, while classical, remains a robust option,
particularly when cost is a primary consideration. The Buchwald-Hartwig amination, on the
other hand, offers a more modern and often higher-yielding alternative with milder conditions,
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making it suitable for more sensitive substrates or when higher purity is required from the
outset. This guide provides the foundational information for the successful synthesis and further
investigation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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